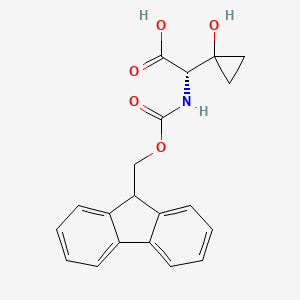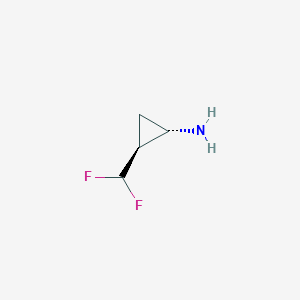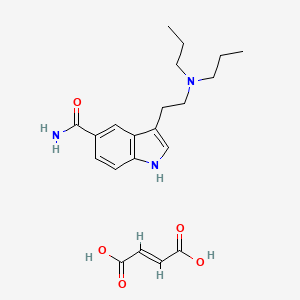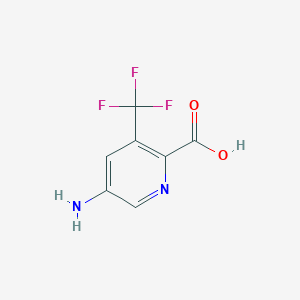
5-Amino-3-(trifluoromethyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(Trifluoromethyl)Pyridine-2-Carboxylic Acid is a chemical compound with significant importance in various scientific fields. It is characterized by the presence of an amino group at the 5th position, a trifluoromethyl group at the 3rd position, and a carboxylic acid group at the 2nd position on a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(Trifluoromethyl)Pyridine-2-Carboxylic Acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group via a nucleophilic substitution reaction, followed by the introduction of the amino group through an amination reaction. The carboxylic acid group is often introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using specific catalysts, and employing purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(Trifluoromethyl)Pyridine-2-Carboxylic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(Trifluoromethyl)Pyridine-2-Carboxylic Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
- 5-Amino-3-(Trifluoromethyl)Pyridine-2-Carbonitrile
- 5-Amino-2-(Trifluoromethyl)Pyridine
Comparison: Compared to its analogs, 5-Amino-3-(Trifluoromethyl)Pyridine-2-Carboxylic Acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. The trifluoromethyl group in all these compounds enhances their stability and lipophilicity, but the specific functional groups (carboxylic acid, carbonitrile) determine their specific applications and reactivity.
Eigenschaften
Molekularformel |
C7H5F3N2O2 |
|---|---|
Molekulargewicht |
206.12 g/mol |
IUPAC-Name |
5-amino-3-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-3(11)2-12-5(4)6(13)14/h1-2H,11H2,(H,13,14) |
InChI-Schlüssel |
ZYPSMCOZZXTIHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate](/img/structure/B12283579.png)
![Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]-](/img/structure/B12283580.png)

![[2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B12283593.png)
![tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12283598.png)
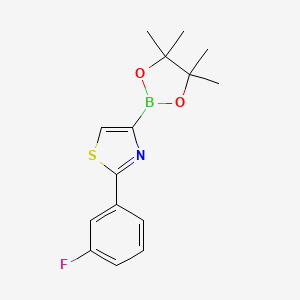

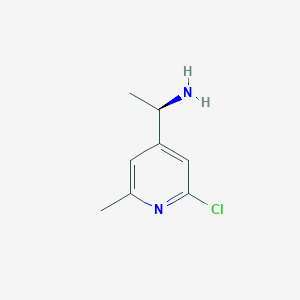
![2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide](/img/structure/B12283634.png)
![[17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B12283639.png)
![22-(2-Amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B12283643.png)
